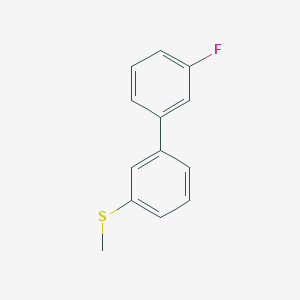
(3'-Fluorobiphenyl-3-yl)(methyl)sulfane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3’-Fluorobiphenyl-3-yl)(methyl)sulfane is an organosulfur compound characterized by the presence of a biphenyl group substituted with a fluorine atom at the 3’ position and a methylsulfane group at the 3 position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3’-Fluorobiphenyl-3-yl)(methyl)sulfane typically involves the following steps:
-
Formation of 3’-Fluorobiphenyl: : This can be achieved through a Suzuki-Miyaura cross-coupling reaction between 3-fluorophenylboronic acid and bromobenzene in the presence of a palladium catalyst and a base such as potassium carbonate.
3-Fluorophenylboronic acid+BromobenzenePd catalyst, K2CO33’-Fluorobiphenyl
-
Introduction of the Methylsulfane Group: : The 3’-fluorobiphenyl can then be reacted with a methylthiolating agent, such as methylthiol or dimethyl disulfide, in the presence of a suitable catalyst to introduce the methylsulfane group at the 3 position.
3’-Fluorobiphenyl+MethylthiolCatalyst(3’-Fluorobiphenyl-3-yl)(methyl)sulfane
Industrial Production Methods
Industrial production of (3’-Fluorobiphenyl-3-yl)(methyl)sulfane would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and efficiency. The use of automated systems for reagent addition and product isolation would also be common to ensure consistency and safety.
化学反应分析
Types of Reactions
(3’-Fluorobiphenyl-3-yl)(methyl)sulfane can undergo various chemical reactions, including:
-
Oxidation: : The sulfur atom in the methylsulfane group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
(3’-Fluorobiphenyl-3-yl)(methyl)sulfane+H2O2→Sulfoxide
-
Reduction: : The compound can be reduced to remove the sulfur group, typically using reducing agents like lithium aluminum hydride.
(3’-Fluorobiphenyl-3-yl)(methyl)sulfane+LiAlH4→3’-Fluorobiphenyl
-
Substitution: : The fluorine atom can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide to form a methoxy derivative.
(3’-Fluorobiphenyl-3-yl)(methyl)sulfane+NaOCH3→Methoxy derivative
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: 3’-Fluorobiphenyl.
Substitution: Various substituted biphenyl derivatives.
科学研究应用
Chemistry
In organic synthesis, (3’-Fluorobiphenyl-3-yl)(methyl)sulfane can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for selective functionalization, making it valuable in the development of new materials and pharmaceuticals.
Biology and Medicine
The compound’s potential biological activity, particularly due to the presence of the fluorine atom, makes it a candidate for drug development. Fluorinated compounds often exhibit enhanced metabolic stability and bioavailability, which are desirable properties in pharmaceuticals.
Industry
In the materials science field, (3’-Fluorobiphenyl-3-yl)(methyl)sulfane can be used in the production of polymers and other advanced materials. Its ability to undergo various chemical reactions allows for the creation of materials with tailored properties.
作用机制
The mechanism by which (3’-Fluorobiphenyl-3-yl)(methyl)sulfane exerts its effects depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, potentially inhibiting or activating specific pathways. The presence of the fluorine atom can enhance binding affinity and selectivity for certain molecular targets.
相似化合物的比较
Similar Compounds
Biphenyl: Lacks the fluorine and methylsulfane groups, making it less reactive in certain contexts.
3-Fluorobiphenyl:
(3’-Chlorobiphenyl-3-yl)(methyl)sulfane: Similar structure but with a chlorine atom instead of fluorine, which can alter its reactivity and biological activity.
Uniqueness
(3’-Fluorobiphenyl-3-yl)(methyl)sulfane is unique due to the combination of the fluorine atom and the methylsulfane group. This combination imparts distinct chemical properties, such as increased reactivity and potential biological activity, making it valuable for various applications in research and industry.
属性
IUPAC Name |
1-fluoro-3-(3-methylsulfanylphenyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FS/c1-15-13-7-3-5-11(9-13)10-4-2-6-12(14)8-10/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRHBAMIJLWYBGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)C2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
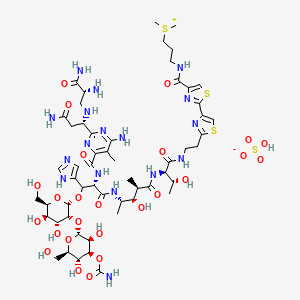
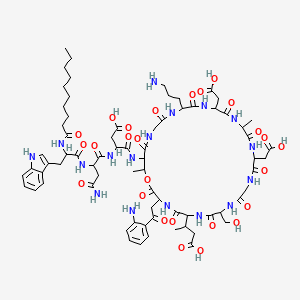
![(1R,9S,12S,13R,14S,17R,18Z,21S,23S,24R,25S,27R)-12-[(E)-1-[(1R,3R,4S)-4-chloro-3-methoxycyclohexyl]prop-1-en-2-yl]-17-ethyl-1,14-dihydroxy-23,25-dimethoxy-13,19,21,27-tetramethyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone](/img/structure/B7838384.png)
![(1R,3S,5Z)-5-[(2E)-2-[(7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B7838387.png)
![2,3-dihydroxybutanedioic acid;(1R,12S)-5,8,14-triazatetracyclo[10.3.1.02,11.04,9]hexadeca-2,4,6,8,10-pentaene](/img/structure/B7838395.png)
![ethyl 7-(4-hydroxyphenyl)-5-methyl-2-methylsulfanyl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B7838406.png)
![4-[(6-Bromoquinazolin-4-yl)amino]benzamide;hydrochloride](/img/structure/B7838427.png)
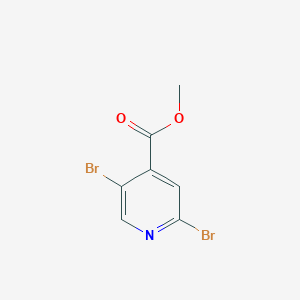
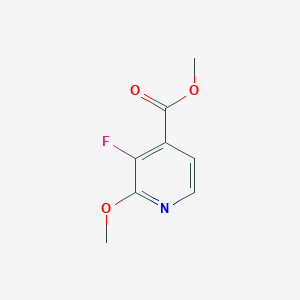
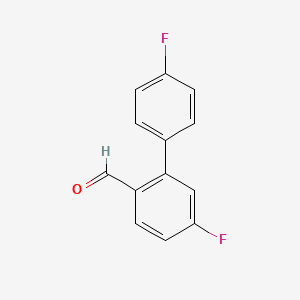
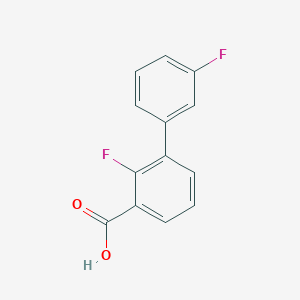

![2'-Fluoro-2-(trifluoromethyl)-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B7838469.png)
![[1,1'-Biphenyl]-4-methanol, 2'-fluoro-3-(trifluoromethyl)-](/img/structure/B7838472.png)
